molecular formula C8H18N4O2 B1394937 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol CAS No. 1228553-04-5

1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol

Cat. No.: B1394937
CAS No.: 1228553-04-5
M. Wt: 202.25 g/mol
InChI Key: HRMOIQMEBIVIDG-UHFFFAOYSA-N
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Description

“1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol” is a chemical compound that is also known as Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5-dione . It is a biocidal active substance .


Synthesis Analysis

The synthesis of this compound usually requires multi-step organic synthesis . There are various methods for the synthesis of imidazoles, which are five-membered heterocyclic compounds with three carbon atoms, two nitrogen atoms, and two double bonds . These methods include the Van Leusen Imidazole Synthesis, the Van Leusen Three-Component Reaction, and others .


Molecular Structure Analysis

The molecular formula of this compound is C8H14N4O6 . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Applications in Various Fields

Glycolurils, including compounds like 1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol, have a broad range of applications in science and technology. They are used as pharmacologically active compounds, in explosives, and as gelators, among other uses. Their role as building blocks in supramolecular chemistry is also significant. The ongoing development of new synthesis methods for glycolurils and their analogues highlights their importance across various scientific domains (Kravchenko, Baranov, & Gazieva, 2018).

Dense Compounds and Derivatives

Research into the derivatives of 2-oxo- and 2-iminooctahydroimidazo[4,5-d]imidazole, closely related to the specified compound, reveals their potential in creating dense compounds. These derivatives, including nitramine and nitrosamine, show promising characteristics for various applications, especially in materials science (Ramakrishnan, Vedachalam, & Boyer, 1991).

Explosive Mixtures Involvement

cis-1,3,4,6-Tetranitrooctahydroimidazo-[4,5-d]imidazole, a compound structurally similar to the one , has been studied for its application in explosive mixtures. Its high energetic content and the heat of formation exceeding that of other known explosives suggest its significant potential in this field (Zeman, Hussein, Elbeih, & Jungová, 2018).

Gastric H+/K+-ATPase Inhibitors

Research on substituted 2-sulfinylimidazoles, which share structural features with this compound, has shown their potential as inhibitors of gastric H+/K+-ATPase. This enzyme is crucial for acid secretion, and such inhibitors could have significant therapeutic applications (Yamada et al., 1996).

Synthesis of Amino Acid Mimetics

The synthesis of trisubstituted imidazoles has been explored for its application in creating amino acid mimetics. These compounds have potential use in drug design and development, highlighting the versatility of imidazole derivatives in pharmaceutical research (Zaman, Mitsuru, & Abell, 2005).

Safety and Hazards

The safety information for this compound is limited. It is recommended to handle it with care, wear protective eyewear, gloves, and lab clothing, and avoid inhaling the dust or contacting the skin and eyes . If accidental inhalation or contact occurs, it is advised to immediately clean the affected area and seek medical advice .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They are used in a variety of everyday applications and are key components to functional molecules . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name

1,3,4,6-tetramethyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-8,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMOIQMEBIVIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(N(C1O)C)N(C(N2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Reactant of Route 2
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Reactant of Route 3
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Reactant of Route 4
Reactant of Route 4
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Reactant of Route 5
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol
Reactant of Route 6
1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol

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